Boc-cit-onp

Descripción general

Descripción

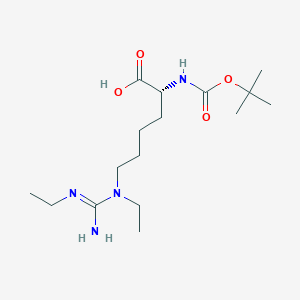

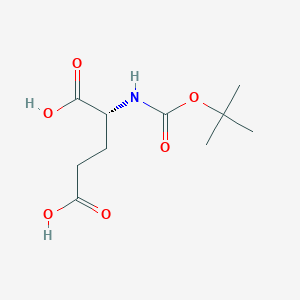

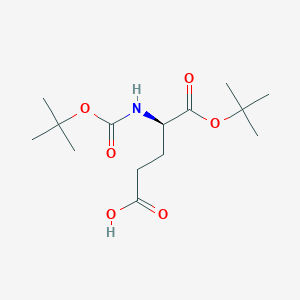

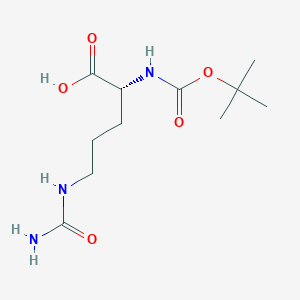

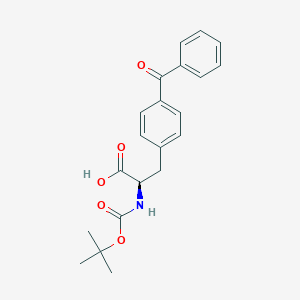

Boc-Cit-ONp is a chemical compound with the molecular formula C₁₇H₂₄N₄O₇ and a molecular weight of 396.4 . It is also known by several synonyms such as Boc-Orn (carbamoyl)-ONp , BOC-CITRULLINE-ONP, BOC-L-CITRULLINE 4-NITROPHENYL ESTER, BOC-ORN(CARBAMOYL)-ONP, BOC-ORN(CARBAMYL)-ONP, and others .

Synthesis Analysis

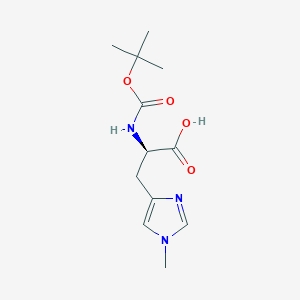

The synthesis of this compound involves a multi-step reaction . The first step involves further educts: Boc-Val-OH, Boc-Phe-OH, Boc-D-Tyr (Et)-OH, p-nitrophenyl β- (benzylthio)-β,β-pentamethylenepropionate; using a solid phase method . The second step involves the use of sodium and potassium ferricyanide in liquid ammonia under reflux, followed by water at pH=7 for 20 minutes .Molecular Structure Analysis

This compound can be formally regarded as the acid anhydride derived from a tert-butoxycarbonyl (Boc) group .Chemical Reactions Analysis

This compound is involved in the BOC protection of amines, a process that is reported to be highly efficient and eco-friendly . This process is chemoselective, with excellent yields and easy product isolation .Physical And Chemical Properties Analysis

This compound has a molecular weight of 396.4 and is typically stored at temperatures below -15°C .Aplicaciones Científicas De Investigación

Brain-on-Chip (BoC) Biotechnology

Brain-on-Chip (BoC) biotechnology is a promising tool in biomedical and pharmaceutical research related to neurosciences. BoC integrates in vitro three-dimensional brain-like systems with microfluidics platforms to replicate organ-level physiological functions. This technology provides a more accurate in vitro model of brain structures than conventional cell culture techniques. It's pivotal for studying brain activity in health and disease, yet BoC-electrophysiology platforms are still developing. Future applications and technology advancements are evaluated, particularly in translational applications (Forró et al., 2021).

Biosensors-on-Chip (BoC)

Biosensors-on-Chip (BoC) combines biosensor technology with microfluidics, enhancing sensitivity, specificity, automation, and reproducibility. BoC potentially bridges diagnostics in laboratories with patient bedside diagnostics, offering advancements in point-of-care diagnostic applications. This review highlights BoC system development and recent applications in diagnosing cancer, infectious diseases, and neurodegenerative disorders (Chircov et al., 2020).

Analyzing Brain-On-Chip Cultures

Brain-on-Chip (BoC) models replicate neurons' native microenvironment for studying brain (patho)physiology and drug responses. Recent advancements in BoC focus on directing neuronal activity via microfabrication and computer-controlled mechanisms. Calcium imaging (CI) is commonly used to study BoC cultures. The software tool CALIMA 2.0 analyzes CI data to interpret cell activity and network formation in BoC cultures. It demonstrates the potential of BoC models in studying brain activity and maturity (Raaijmakers et al., 2021).

Brain-on-a-Chip Models Design Considerations

The development of Brain-on-a-Chip (BoC) models requires careful design consideration. The choice of cell types, extracellular matrix materials, and perfusion/flow are vital for replicating the human brain's mechanical, biochemical, and physiological properties. These choices influence the device's limitations and results, like endothelial cell monolayer permeability and cell type-specific marker expression. This review compares recent progress in microfluidic BoC technology, focusing on perfusable blood-brain barrier models and chip architecture (Cameron et al., 2021).

Microphysiological Systems (MPS)

Microphysiological Systems (MPS), also known as organ-on-a-chip or body-on-a-chip (BOC), have emerged as systems to test pharmaceutical or chemical responses. These systems, especially BOCs, emulate human physiological response to drugs, capturing both drug efficacy and potential toxicity. They're crucial in evaluating the safety of chemicals, food ingredients, and cosmetics. The review discusses recent developments in MPS and BOC systems (Sung et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

(4-nitrophenyl) (2S)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O7/c1-17(2,3)28-16(24)20-13(5-4-10-19-15(18)23)14(22)27-12-8-6-11(7-9-12)21(25)26/h6-9,13H,4-5,10H2,1-3H3,(H,20,24)(H3,18,19,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYKHSVTAQXLJ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

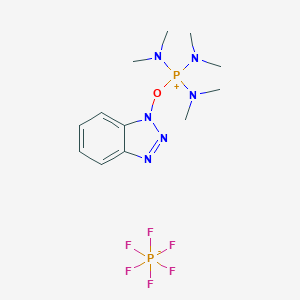

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

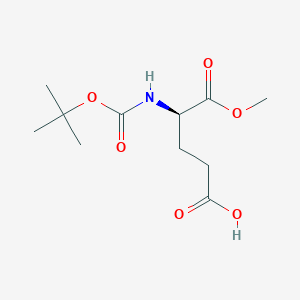

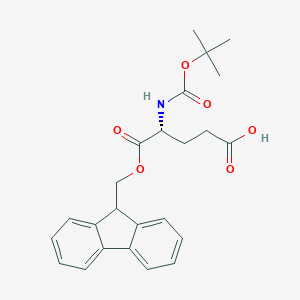

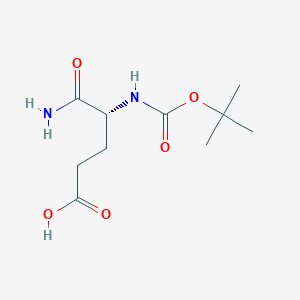

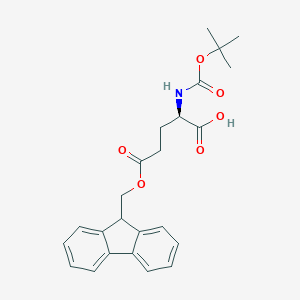

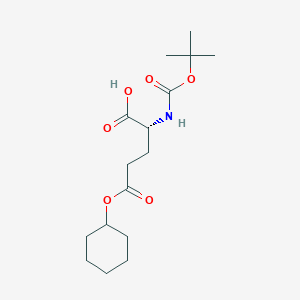

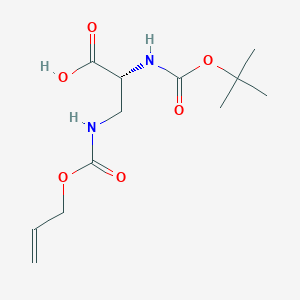

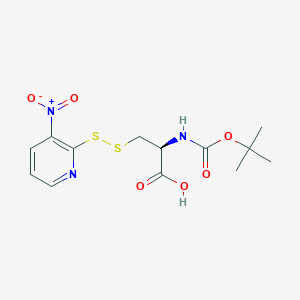

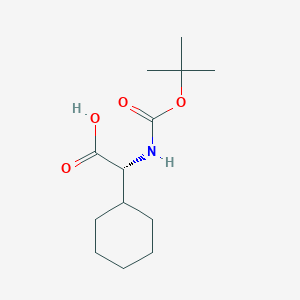

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.